Hydrogen Bond Acceptor Count as a Solubility and Target-Recognition Differentiator Versus 3-Methyl Quinoxaline Analogs
The target compound possesses six hydrogen bond acceptors (HBA = 6) due to the dual methoxy groups and the carbonyl oxygen, compared to five hydrogen bond acceptors (HBA = 5) for the nearest 3-methyl analog, N-(4-methoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide (CAS 708976-92-5) [1]. The additional HBA arises from the quinoxaline 3-methoxy oxygen, which is absent in the 3-methyl comparator. This difference directly affects aqueous solubility (predicted LogS) and the ability to form hydrogen bonds with biological targets such as the melatonin MT1/MT2 receptors, where methoxy groups are key pharmacophoric elements [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | HBA = 6 (PubChem computed) |
| Comparator Or Baseline | N-(4-methoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide: HBA = 5 |
| Quantified Difference | ΔHBA = +1 (20% increase) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem); structural comparison based on SMILES |
Why This Matters
For procurement decisions, the higher HBA count of the target compound predicts measurably better aqueous solubility and distinct hydrogen-bonding interactions with methoxy-sensitive targets, making it non-substitutable by 3-methyl analogs in solubility-critical assays.
- [1] PubChem Compound Summary CID 22424932. Computed Properties for N-[(4-Methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/950258-45-4 (accessed April 2026). View Source
- [2] Ancizu, S. et al. (2012). New Quinoxaline Derivatives as Potential MT1 and MT2 Receptor Ligands. Molecules, 17, 7737-7757. doi:10.3390/molecules17077737. View Source
